Synthesis and characterization of Zinc N-Ethyl-N-phenyldithiocarbamate
Synthesis and characterization of Zinc N-Ethyl-N-phenyldithiocarbamate
An In-Depth Technical Guide to the Synthesis and Characterization of Zinc N-Ethyl-N-phenyldithiocarbamate
Foreword: A Senior Application Scientist's Perspective
Dithiocarbamates represent a versatile class of sulfur- and nitrogen-containing ligands, renowned for their exceptional ability to form stable complexes with a vast array of metal ions. Their utility spans diverse scientific domains, from agriculture and industrial processes to cutting-edge materials science and pharmacology. Among these, Zinc N-Ethyl-N-phenyldithiocarbamate, often abbreviated as ZNEPD, stands out due to its unique structural features and functional properties.
This guide is structured to provide researchers, chemists, and drug development professionals with a comprehensive, field-proven understanding of ZNEPD. We will move beyond simple procedural lists to explore the underlying chemical principles, the rationale behind experimental choices, and the interpretation of analytical data. Our approach is grounded in the principle of self-validating protocols, ensuring that each step is logical, reproducible, and contributes to a holistic understanding of the compound.
Introduction to Zinc N-Ethyl-N-phenyldithiocarbamate (ZNEPD)
Zinc N-Ethyl-N-phenyldithiocarbamate (CAS No: 14634-93-6) is a coordination compound where a central zinc(II) ion is chelated by two N-Ethyl-N-phenyldithiocarbamate ligands.[1][2] The dithiocarbamate moiety acts as a bidentate ligand, coordinating to the zinc ion through its two sulfur atoms.[3] This strong chelation results in a thermodynamically stable complex.
The compound's significance lies in its multifaceted applications:
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Industrial Chemistry: It serves as an accelerator and activator in the vulcanization of natural rubber.[4]
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Materials Science: It is a valuable single-source precursor for the controlled synthesis of zinc sulfide (ZnS) nanoparticles, which are important semiconductor materials.[5][6][7]
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Biochemical and Pharmaceutical Research: ZNEPD has been investigated for its potential as an enzyme inhibitor and for its antioxidant properties.[1] It is also used as a pharmaceutical intermediate.[4]
This guide will provide a detailed exploration of the synthesis of this complex and the critical analytical techniques required for its thorough characterization.
Synthesis Pathway and Protocol
The synthesis of ZNEPD is a robust and reliable two-step process. The core logic is to first generate the dithiocarbamate ligand in situ, followed by immediate coordination with a zinc salt to precipitate the target complex. This method prevents the isolation of the often less stable free dithiocarbamic acid.
Reaction Mechanism
Step 1: Ligand Formation (Nucleophilic Addition) The synthesis begins with the formation of the dithiocarbamate salt. N-ethyl-N-phenylamine, a secondary amine, acts as a nucleophile. It attacks the electrophilic carbon atom of carbon disulfide (CS₂). This reaction is conducted at low temperatures (0–5°C) to manage the exothermic nature of the reaction and to prevent the formation of byproducts. A strong base, typically sodium hydroxide (NaOH), is used to deprotonate the resulting dithiocarbamic acid, forming the highly soluble and more stable sodium N-Ethyl-N-phenyldithiocarbamate salt.[1][8]
Step 2: Metal Coordination (Precipitation) An aqueous solution of a zinc salt, commonly zinc sulfate heptahydrate (ZnSO₄·7H₂O), is then introduced to the solution of the dithiocarbamate ligand. The zinc(II) ions readily displace the sodium ions, coordinating with two dithiocarbamate ligands to form the neutral, water-insoluble complex, Zinc N-Ethyl-N-phenyldithiocarbamate. This complex precipitates out of the solution as a solid.[1]
Visualization of the Synthesis Workflow
Caption: Workflow for the two-step synthesis of ZNEPD.
Detailed Laboratory Protocol
This protocol is designed for laboratory-scale synthesis yielding high-purity ZNEPD.
-
Ligand Formation:
-
In a 250 mL three-necked flask equipped with a magnetic stirrer and a dropping funnel, dissolve 0.1 mol of N-ethyl-N-phenylamine in 150 mL of an ethanol-water mixture (3:1 v/v).
-
Cool the flask in an ice bath to maintain a temperature of 0–5°C.
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Add 0.12 mol of carbon disulfide (CS₂) dropwise from the dropping funnel over 30 minutes with continuous, vigorous stirring.
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After the addition of CS₂, adjust the pH of the solution to 9–10 by slowly adding a 2M solution of NaOH. Maintain the low temperature and continue stirring for another hour to ensure complete formation of the sodium dithiocarbamate salt.
-
-
Metal Complexation:
-
Prepare a solution of 0.05 mol of ZnSO₄·7H₂O by dissolving it in 50 mL of distilled water.
-
Add the zinc sulfate solution dropwise to the ligand solution at room temperature (~25°C). A white to pale-yellow precipitate will form immediately.[1]
-
Continue stirring the mixture for 2–4 hours to ensure the reaction goes to completion.[1]
-
-
Purification and Isolation:
-
Filter the resulting precipitate using a Buchner funnel.
-
Wash the solid product thoroughly with chilled ethanol to remove any unreacted starting materials and soluble byproducts.
-
For higher purity, recrystallize the crude product from hot chloroform.[1] The compound is soluble in hot chloroform but sparingly soluble in colder solvent, allowing for effective purification.[1]
-
Dry the final product in a vacuum oven at 50°C to a constant weight. A typical yield for this method is between 75% and 85%.[1]
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Physicochemical and Structural Properties
A thorough understanding of the compound's fundamental properties is essential for its application.
Key Properties Summary
| Property | Value | Source(s) |
| Molecular Formula | C₁₈H₂₀N₂S₄Zn | [1][9] |
| Molecular Weight | 457.99 g/mol | [9] |
| Appearance | White to pale yellow powder/crystals | [1][9] |
| Melting Point | 198–214 °C | [1][9] |
| Solubility | Sparingly soluble in water and ethanol; Soluble in hot chloroform and benzene. | [1] |
| CAS Number | 14634-93-6 | [1][4][9] |
Molecular Structure and Coordination
Single-crystal X-ray diffraction studies reveal the precise arrangement of atoms. In the solid state, ZNEPD often exists as a dimer, where two zinc centers are bridged by dithiocarbamate ligands. This results in each zinc atom having a five-coordinate, distorted trigonal bipyramidal geometry.[10][11] In solution or in monomeric form, the zinc center is typically four-coordinate with a tetrahedral geometry.
Caption: Simplified coordination of ZNEPD (monomeric form).
Comprehensive Characterization Methodologies
Characterization is a critical phase to confirm the identity, purity, and structural integrity of the synthesized ZNEPD.
Fourier-Transform Infrared (FT-IR) Spectroscopy
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Principle: FT-IR spectroscopy measures the absorption of infrared radiation by the sample, which excites molecular vibrations. It is an indispensable tool for identifying functional groups. For ZNEPD, three spectral regions are of paramount importance.
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Expected Results & Interpretation:
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ν(C-N) Stretch (Thioureide Band): This is a crucial vibration found in the 1480-1580 cm⁻¹ region.[12] Its frequency is higher than a typical C-N single bond but lower than a C=N double bond, indicating a significant double-bond character due to electron delocalization within the S₂C-N fragment. A strong peak around 1480 cm⁻¹ is characteristic of ZNEPD.[1]
-
ν(C-S) Stretch: This vibration appears in the 940-1060 cm⁻¹ region.[12] The presence of a single, strong band in this area suggests a symmetric, bidentate coordination of the dithiocarbamate ligand to the zinc atom.
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ν(Zn-S) Stretch: The vibration corresponding to the metal-sulfur bond is found in the far-infrared region, typically around 380 cm⁻¹ .[1] Its presence is direct evidence of coordination between the zinc ion and the sulfur atoms of the ligand.
-
UV-Visible (UV-Vis) Spectroscopy
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Principle: This technique measures the absorption of ultraviolet and visible light, corresponding to electronic transitions between molecular orbitals.
-
Expected Results & Interpretation:
-
The electronic spectrum of ZNEPD is dominated by intense intra-ligand charge transfer transitions.
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A strong absorption band is typically observed around 320 nm .[1] This is attributed to a Ligand-to-Metal Charge Transfer (LMCT) transition, a characteristic feature of such complexes.[1] Other bands may be present due to π → π* and n → π* transitions within the dithiocarbamate ligand itself.[13]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
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Principle: NMR spectroscopy provides detailed information about the molecular structure by probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C). As Zn(II) is a d¹⁰ metal, it is diamagnetic, resulting in sharp, well-resolved NMR spectra.[14]
-
Expected Results & Interpretation:
-
¹H NMR: The spectrum will clearly show signals corresponding to the protons of the ethyl and phenyl groups. One would expect a triplet for the methyl (-CH₃) protons and a quartet for the methylene (-CH₂) protons of the ethyl group, along with multiple signals in the aromatic region (δ ≈ 7.0-7.5 ppm) for the phenyl group protons.[8][12]
-
¹³C NMR: The spectrum will show distinct signals for the carbons of the ethyl and phenyl groups. A key signal to identify is the one for the NCS₂ carbon, which appears significantly downfield (δ ≈ 190-202 ppm) due to its unique electronic environment.[12][15]
-
Thermal Analysis (TGA and DSC)
-
Principle: Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature, while Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample during a temperature change. Together, they provide critical information on thermal stability, decomposition pathways, and phase transitions.
-
Expected Results & Interpretation:
-
TGA: ZNEPD complexes are generally stable up to around 200°C.[16][17] The TGA thermogram typically shows a major, sharp weight loss event corresponding to the decomposition of the organic ligands.[16] The final residual mass at high temperatures often corresponds to the formation of zinc sulfide (ZnS), which is why these complexes are used as single-source precursors.[18]
-
DSC: The DSC curve will show sharp endothermic peaks corresponding to the melting and decomposition of the complex.[16] Broad exothermic peaks at higher temperatures may indicate the oxidation of the resulting metal sulfide.[16]
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Conclusion
The synthesis and characterization of Zinc N-Ethyl-N-phenyldithiocarbamate is a well-established process that yields a stable, versatile, and highly valuable chemical compound. The synthetic route is straightforward and high-yielding, relying on fundamental principles of nucleophilic addition and coordination chemistry. A multi-technique analytical approach, combining FT-IR, UV-Vis, NMR, and thermal analysis, is essential for unequivocally confirming the compound's identity, structure, and purity. The insights gained from these characterization methods not only validate the synthesis but also provide the foundational knowledge required for its successful application in materials science, industrial chemistry, and ongoing pharmaceutical research.
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